1-Phenylethyl 2,2-dichloroacetoacetate
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Overview
Description
Preparation Methods
The synthesis of 1-Phenylethyl 2,2-dichloroacetoacetate typically involves the esterification of 2,2-dichloroacetoacetic acid with 1-phenylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenylethyl 2,2-dichloroacetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles like hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1-Phenylethyl 2,2-dichloroacetoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylethyl 2,2-dichloroacetoacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 2,2-dichloroacetoacetic acid and 1-phenylethanol, which can further participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
1-Phenylethyl 2,2-dichloroacetoacetate can be compared with similar compounds such as:
2,2-Dichloroacetoacetic acid: A precursor in the synthesis of this compound.
1-Phenylethanol: Another precursor used in the esterification process.
2,2-Dichloro-3-oxobutanoic acid: A structurally similar compound with different functional groups.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
85153-57-7 |
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Molecular Formula |
C12H12Cl2O3 |
Molecular Weight |
275.12 g/mol |
IUPAC Name |
1-phenylethyl 2,2-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-8(10-6-4-3-5-7-10)17-11(16)12(13,14)9(2)15/h3-8H,1-2H3 |
InChI Key |
LRVRGCXZUQMFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)(Cl)Cl |
Origin of Product |
United States |
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